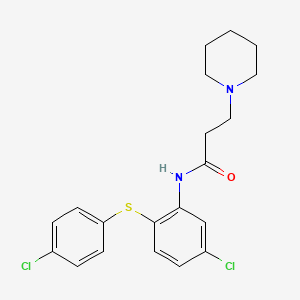
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- is a chemical compound with a complex structure that includes a piperidine ring, a propanamide group, and two chlorinated phenyl groups
Preparation Methods
The synthesis of 1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanamide Group: This step involves the reaction of the piperidine derivative with propanoyl chloride under controlled conditions.
Chlorination and Thiolation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Specific Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Induction of Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.
Comparison with Similar Compounds
1-Piperidinepropanamide, N-(5-chloro-2-((4-chlorophenyl)thio)phenyl)- can be compared with other similar compounds, such as:
1-Piperidinepropanamide, N-(5-chloro-2-phenyl)-: This compound lacks the thiophenyl group, which may result in different chemical and biological properties.
1-Piperidinepropanamide, N-(5-chloro-2-((4-methylphenyl)thio)phenyl)-:
1-Piperidinepropanamide, N-(5-chloro-2-((4-fluorophenyl)thio)phenyl)-: The substitution of a fluorine atom can impact its chemical stability and biological activity.
Properties
CAS No. |
63916-55-2 |
|---|---|
Molecular Formula |
C20H22Cl2N2OS |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-9-6-16(22)14-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
InChI Key |
LFTDPULWBZMYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















